N-[3-(3-bromophenoxy)propyl]-3-methoxypropan-1-amine;oxalic acid
Description
N-[3-(3-bromophenoxy)propyl]-3-methoxypropan-1-amine; oxalic acid is a chemical compound that has garnered interest in various fields of scientific research This compound is known for its unique structure, which includes a bromophenoxy group and a methoxypropan-1-amine moiety, combined with oxalic acid
Properties
IUPAC Name |
N-[3-(3-bromophenoxy)propyl]-3-methoxypropan-1-amine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BrNO2.C2H2O4/c1-16-9-3-7-15-8-4-10-17-13-6-2-5-12(14)11-13;3-1(4)2(5)6/h2,5-6,11,15H,3-4,7-10H2,1H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXCCJYGLFLYTQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNCCCOC1=CC(=CC=C1)Br.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22BrNO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(3-bromophenoxy)propyl]-3-methoxypropan-1-amine typically involves the reaction of 3-bromophenol with 3-chloropropylamine under basic conditions to form the intermediate 3-(3-bromophenoxy)propylamine. This intermediate is then reacted with 3-methoxypropan-1-amine to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like potassium carbonate to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[3-(3-bromophenoxy)propyl]-3-methoxypropan-1-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can undergo reduction reactions to form corresponding alcohols or amines using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide or thiourea in solvents like dimethylformamide (DMF) or acetonitrile.
Oxidation: Oxidizing agents like potassium permanganate in aqueous or acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).
Major Products
Substitution: Formation of substituted phenoxypropyl derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or amines.
Scientific Research Applications
N-[3-(3-bromophenoxy)propyl]-3-methoxypropan-1-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Medicine: Explored for its potential therapeutic effects, including antiviral and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[3-(3-bromophenoxy)propyl]-3-methoxypropan-1-amine involves its interaction with specific molecular targets and pathways. The bromophenoxy group can interact with hydrophobic pockets in proteins, while the methoxypropan-1-amine moiety can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
N-(3-bromopropyl)phthalimide: Contains a bromopropyl group and a phthalimide moiety.
N-[3-(2-bromophenoxy)propyl]-3-methyl-1-butanamine hydrochloride: Similar structure with a different amine component.
3-(4-bromophenoxy)propyl thiocyanate: Contains a bromophenoxy group and a thiocyanate moiety.
Uniqueness
N-[3-(3-bromophenoxy)propyl]-3-methoxypropan-1-amine is unique due to its combination of a bromophenoxy group and a methoxypropan-1-amine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
